molecular formula C11H16N2O B3147662 3-(2-Dimethylaminoethylamino)benzaldehyde CAS No. 628325-57-5

3-(2-Dimethylaminoethylamino)benzaldehyde

Cat. No.: B3147662
CAS No.: 628325-57-5
M. Wt: 192.26 g/mol
InChI Key: RLJDLEDMCWOORP-UHFFFAOYSA-N
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Description

3-(2-Dimethylaminoethylamino)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. This compound has recently gained attention in the scientific community due to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylaminoethylamino)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 2-dimethylaminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reduction of 3-nitrobenzaldehyde: 3-nitrobenzaldehyde is reduced to 3-aminobenzaldehyde using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Reaction with 2-dimethylaminoethylamine: The resulting 3-aminobenzaldehyde is then reacted with 2-dimethylaminoethylamine in the presence of a suitable solvent, such as ethanol, under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylaminoethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Dimethylaminoethylamino)benzoic acid.

    Reduction: 3-(2-Dimethylaminoethylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Dimethylaminoethylamino)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Dimethylaminoethylamino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the dimethylaminoethylamino group enhances its ability to interact with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Dimethylaminoethylamino)benzoic acid: An oxidized derivative with similar structural features.

    3-(2-Dimethylaminoethylamino)benzyl alcohol: A reduced derivative with similar structural features.

    3-(2-Dimethylaminoethylamino)benzyl chloride: A substituted derivative with similar structural features.

Uniqueness

3-(2-Dimethylaminoethylamino)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[2-(dimethylamino)ethylamino]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)7-6-12-11-5-3-4-10(8-11)9-14/h3-5,8-9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDLEDMCWOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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